

# A Technical Guide to the Physical Characteristics of Deuterated Nitroethane

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nitroethane (CH<sub>3</sub>CH<sub>2</sub>NO<sub>2</sub>), a colorless oily liquid, serves as a valuable solvent and a precursor in a variety of organic syntheses. The substitution of hydrogen atoms with their heavier isotope, deuterium (D or <sup>2</sup>H), to form deuterated nitroethane, offers a powerful tool for mechanistic studies, particularly in understanding kinetic isotope effects, and for use as internal standards in analytical chemistry. This guide provides a comprehensive overview of the known physical characteristics of various deuterated forms of nitroethane, alongside comparative data for its non-deuterated counterpart. It also outlines generalized experimental protocols for the synthesis and characterization of these isotopically labeled compounds.

### **Physical Characteristics**

The introduction of deuterium into the nitroethane molecule leads to a predictable increase in its molecular weight. This alteration in mass, in turn, influences other physical properties such as density, boiling point, melting point, and refractive index. While extensive experimental data for all deuterated isotopologues of nitroethane are not readily available in the literature, the following tables summarize the known and predicted values. For comparison, data for non-deuterated nitroethane and the related compound, nitromethane-d3, are also included.

Table 1: Molecular and General Properties



Compound	Chemical Formula	Molecular Weight ( g/mol )	Appearance
Nitroethane	C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub>	75.07[ <b>1</b> ]	Colorless, oily liquid[1]
Nitroethane-1,1-d <sub>2</sub>	C2H3D2NO2	77.08	Colorless to pale yellow liquid
Nitroethane-2,2,2-d₃	CD3CH2NO2	78.09	Colorless to pale yellow liquid
Nitroethane-d <sub>5</sub>	C2D5NO2	80.10	Neat (liquid)
Nitromethane-d₃	CD3NO2	64.06[2]	Liquid[2]

Table 2: Key Physical Properties

Compound	Density (g/mL)	Boiling Point (°C)	Melting Point (°C)	Refractive Index (n20/D)
Nitroethane	1.052 at 25 °C[1]	114-115[3]	-90[3]	1.391[3]
Nitroethane-1,1-	Data not available	Data not available	Data not available	Data not available
Nitroethane- 2,2,2-d₃	Data not available	Data not available	Data not available	Data not available
Nitroethane-d₅	1.0±0.1 (Predicted)	109.2±3.0 at 760 mmHg (Predicted)	Data not available	1.383 (Predicted)
Nitromethane-d₃	1.183 at 25 °C[2]	100[2]	-29[2]	1.3795[2]

# Experimental Protocols Synthesis of Deuterated Nitroethane (Generalized Protocol)



The synthesis of deuterated nitroethane can be achieved by adapting established methods for the preparation of nitroalkanes, primarily through the substitution of a suitable deuterated starting material. A common approach involves the reaction of a deuterated ethyl halide with a nitrite salt.

#### Materials:

- Deuterated ethyl halide (e.g., iodoethane-d5, 1,1-dideuterioethyl iodide)
- Silver nitrite (AgNO<sub>2</sub>) or Sodium nitrite (NaNO<sub>2</sub>)
- Anhydrous diethyl ether or Dimethylformamide (DMF)
- · Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Distillation apparatus

Procedure (Victor Meyer Reaction Adaptation):

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of silver nitrite in anhydrous diethyl ether is prepared and cooled in an ice bath.
- The deuterated ethyl halide is added dropwise to the stirred suspension.
- After the addition is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.
- The precipitated silver halide is removed by filtration.
- The ethereal solution is washed with water and a dilute sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
- The diethyl ether is removed by distillation.



 The resulting crude deuterated nitroethane is purified by fractional distillation under reduced pressure.

## Determination of Physical Properties (Generalized Protocols)

- 1. Density Measurement: The density of liquid deuterated nitroethane can be determined using a pycnometer or a digital density meter.
- · Pycnometer Method:
  - The mass of a clean, dry pycnometer is accurately measured.
  - The pycnometer is filled with the deuterated nitroethane sample, ensuring no air bubbles are trapped.
  - The filled pycnometer is placed in a constant temperature bath (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
  - The mass of the pycnometer and the sample is measured.
  - The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
  - The density of the deuterated nitroethane is calculated by dividing the mass of the sample by the volume of the pycnometer.
- 2. Boiling Point Determination: The boiling point can be determined by distillation or using a micro-boiling point apparatus.
- · Distillation Method:
  - A small volume of the deuterated nitroethane is placed in a distillation flask with a few boiling chips.
  - The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

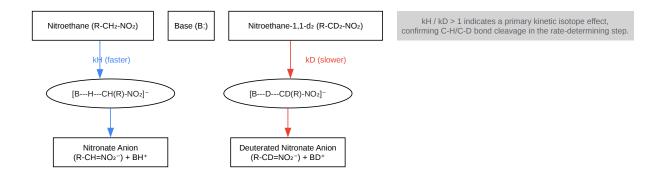


- The liquid is heated gently.
- The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.
- 3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index.
- A few drops of the deuterated nitroethane are placed on the prism of the refractometer.
- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

# Mechanistic Insights from Deuteration: The Kinetic Isotope Effect

A primary application of deuterated nitroethane in research is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. For the deprotonation of nitroethane, replacing the acidic  $\alpha$ -hydrogens with deuterium (as in nitroethane-1,1-d<sub>2</sub>) significantly slows down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. A significant primary KIE (where kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.





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Caption: Deprotonation of nitroethane and its deuterated analogue.

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### References

- 1. Nitroethane | CH3CH2NO2 | CID 6587 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro(2H3)methane | CH3NO2 | CID 123293 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroethane Wikipedia [en.wikipedia.org]
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